molecular formula C11H11ClN2O6 B1587793 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate CAS No. 58263-53-9

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate

Cat. No. B1587793
CAS RN: 58263-53-9
M. Wt: 302.67 g/mol
InChI Key: MHWMKXCBVGGVSX-UHFFFAOYSA-N
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Description

“2-Methylpropyl 4-chloro-3,5-dinitrobenzoate” is a chemical compound with the molecular formula C11H11ClN2O6 . It is also known as "4-Chloro-3,5-dinitro-benzoic acid isobutyl ester" .

Scientific Research Applications

Coordination Polymers and Complexes The study of 3,5-dinitrobenzoic acid derivatives, including compounds closely related to 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, has led to the development of novel coordination polymers and complexes. For example, cobalt complexes of 3,5-dinitrobenzoic acid have demonstrated that the formation of coordination polymers is highly solvent-dependent, leading to various structures with potential applications in material science and catalysis (Pedireddi & Varughese, 2004).

Molecular Assembly and Crystal Engineering Research on 3,5-dinitrobenzoate derivatives has also highlighted their ability to form diverse molecular assemblies through hydrogen bonding and other non-covalent interactions. Studies on methyl, isopropyl, and benzyl 3,5-dinitrobenzoates have revealed a range of structural motifs from simple chains to three-dimensional frameworks containing helical structures, which are of interest for crystal engineering and the design of functional materials (Vasconcelos et al., 2006).

Supramolecular Chemistry Further, the ability of 3,5-dinitro-4-methylbenzoic acid to form layered structures and host-guest complexes has been explored, demonstrating the compound's utility in constructing supramolecular assemblies. These structures have potential applications in the development of new materials with tailored properties for sensing, separation, and catalysis (Pedireddi et al., 1998).

Organic Synthesis and Medicinal Chemistry While the specific applications of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate itself are not directly mentioned, related compounds have been investigated for their roles in organic synthesis and the development of antimicrobial agents. For instance, the synthesis of formazans from related dinitrophenyl derivatives as antimicrobial agents indicates the potential for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate and similar compounds in medicinal chemistry (Sah et al., 2014).

Solubility and Physicochemical Studies Research into the solubility of dinitrobenzoic acid derivatives in various solvents using the Abraham model provides insights into the physicochemical properties of these compounds. This information is valuable for understanding the behavior of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in different environments and could inform its use in chemical processes and formulations (Ye et al., 2011).

properties

IUPAC Name

2-methylpropyl 4-chloro-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O6/c1-6(2)5-20-11(15)7-3-8(13(16)17)10(12)9(4-7)14(18)19/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWMKXCBVGGVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392864
Record name 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate

CAS RN

58263-53-9
Record name 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58263-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-chloro-3,5-dinitro-, 2-methylpropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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